1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Description
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAPMSYNGPYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which is then functionalized to produce various bicyclo[1.1.1]pentane derivatives . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which allows for the efficient and consistent production of [1.1.1]propellane derivatives . This method is advantageous due to its scalability and the ability to produce significant quantities of the compound with minimal waste.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and triethylborane, which facilitate the substitution of halogen atoms.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding . The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in drug design .
Comparison with Similar Compounds
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(4-Bromophenyl)-3-iodobicyclo[1.1.1]pentane
These compounds share similar structural features but differ in the specific halogen atoms attached to the phenyl ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall properties . The unique combination of chlorine, fluorine, and iodine in this compound makes it particularly interesting for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
